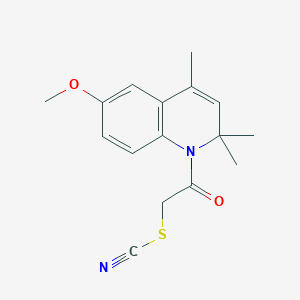![molecular formula C18H17N3OS B4877579 N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4877579.png)
N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide
Descripción general
Descripción
N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the thiazole family and has been found to possess various biological properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Mecanismo De Acción
The mechanism of action of N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide is not fully understood. However, it has been suggested that it exerts its biological effects through the inhibition of various signaling pathways, including the nuclear factor-κB pathway, the mitogen-activated protein kinase pathway, and the phosphoinositide 3-kinase/Akt pathway. Additionally, it has been found to activate the adenosine monophosphate-activated protein kinase pathway, which plays a crucial role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increase the levels of anti-inflammatory cytokines, such as interleukin-10. Additionally, it has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. Moreover, it has been found to improve glucose metabolism and insulin sensitivity by increasing glucose uptake and glycogen synthesis in skeletal muscle and liver cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide in lab experiments is its potential therapeutic applications, particularly in the fields of inflammation, cancer, and diabetes. Additionally, it has been found to be relatively safe and well-tolerated in animal models. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide. One potential direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Moreover, it is essential to optimize its pharmacokinetics and bioavailability to improve its efficacy and safety in clinical settings. Finally, the development of novel analogs and derivatives of N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide may lead to the discovery of more potent and selective therapeutic agents.
Aplicaciones Científicas De Investigación
N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, it has been shown to have anti-cancer effects by inducing apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, it has been found to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
Propiedades
IUPAC Name |
N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-3-13-6-8-14(9-7-13)16-12(2)23-18(20-16)21-17(22)15-5-4-10-19-11-15/h4-11H,3H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJRSLMULJKDRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B4877511.png)
![ethyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4877512.png)


![6-bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4877525.png)


![1-allyl-7-benzyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4877558.png)
![4-[2-(benzyloxy)-5-chlorobenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4877562.png)
![2-chloro-N-(2-methylphenyl)-5-[(3-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4877567.png)
![3-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B4877582.png)

![2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4877587.png)